Home > Products > Screening Compounds P8104 > (-)-Cevimeline hydrochloride hemihydrate
(-)-Cevimeline hydrochloride hemihydrate -

(-)-Cevimeline hydrochloride hemihydrate

Catalog Number: EVT-256423
CAS Number:
Molecular Formula: C10H17NOS.HCl.1/2H2O
Molecular Weight: 244.78
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cevimeline hydrochloride hemihydrate, a novel muscarinic receptor agonist, is a candidate therapeutic drug for xerostomia in Sjogren/'s syndrome.  The general pharmacol. properties of this drug on the gastrointestinal, urinary, and reproductive systems and other tissues were investigated in mice, rats, guinea pigs, rabbits, and dogs. The in vitro metab. of SNI-2011 was also evaluated with rat and dog liver microsomes. After oral administration, plasma concns. of SNI-2011 reached to Cmax within 1 h in both species, suggesting that SNI-2011 was quickly absorbed, and then decreased with a t1/2 of 0.4-1.1 h. The bioavailability was 50% and 30% in rats and dogs, resp. Major metabolites in plasma were both S- and N-oxidized metabolites in rats and only N-oxidized metabolite in dogs, indicating that a large species difference was obsd. in the metab. of SNI-2011. Sex difference was also obsd. in the pharmacokinetics of SNI-2011 in rats, but not in dogs. In the in vitro study, chem. inhibition and pH-dependent studies revealed that the sulfoxidn. and N-oxidn. of SNI-2011 were mediated by cytochrome P 450 (CYP) and flavin-contg. monooxygenase (FMO), resp., in both species. In addn., CYP2D and CYP3A were mainly responsible for the sulfoxidn. in rat liver microsomes.
Source and Classification

Cevimeline is classified as a quinuclidine derivative. Its hydrochloride form is a hemihydrate, indicating that it contains one molecule of water for every two molecules of cevimeline hydrochloride. The compound's synthesis yields both cis- and trans-isomers, with the cis-isomer being the active pharmaceutical ingredient (API) utilized in clinical formulations .

Synthesis Analysis

Methods and Technical Details

The synthesis of (-)-cevimeline hydrochloride hemihydrate involves several key steps. One notable method includes the conversion of a precursor compound into 3-hydroxy-3-mercaptomethylquiniclidine, which can be achieved using various acids or bases such as hydrochloric acid or sodium hydroxide. The process typically follows a one-pot sequence that minimizes purification steps, enhancing the yield of the cis-isomer .

  1. Formation of the Intermediate: The precursor is treated with an acid or base to form 3-hydroxy-3-mercaptomethylquiniclidine.
  2. Condensation Reaction: This intermediate undergoes condensation with acetaldehyde diethyl acetal to produce cevimeline.
  3. Isolation and Purification: The resulting mixture is then subjected to extraction and purification processes to isolate the desired cis-isomer.
Molecular Structure Analysis

Structure and Data

The molecular formula for (-)-cevimeline hydrochloride hemihydrate is C13_{13}H17_{17}ClN2_2O2_2S·0.5H2_2O. The compound features a spiro structure characteristic of quinuclidine derivatives, which contributes to its biological activity. Structural analysis via single crystal X-ray diffraction has revealed that the cis-isomer has less dense crystal packing compared to its trans counterpart, influencing its solubility and melting point properties .

Chemical Reactions Analysis

Reactions and Technical Details

(-)-Cevimeline hydrochloride hemihydrate participates in various chemical reactions typical for muscarinic agonists, including:

  1. Isomerization: The trans-isomer can be converted to the cis-isomer under acidic conditions, enhancing its pharmacological efficacy.
  2. Binding Affinity Studies: Research indicates that cevimeline binds selectively to M1 receptors, triggering downstream signaling pathways that lead to increased secretion from salivary and lacrimal glands .

These reactions are critical for understanding how cevimeline functions at a molecular level and its potential modifications for enhanced therapeutic effects.

Mechanism of Action

Process and Data

The mechanism of action for (-)-cevimeline involves activation of muscarinic acetylcholine receptors, particularly M1 and M3 subtypes. Upon binding to these receptors, cevimeline stimulates intracellular signaling cascades that lead to:

  • Increased Salivary Secretion: By activating M1 receptors located in salivary glands, cevimeline enhances saliva production.
  • Enhanced Tear Production: Similarly, stimulation of M3 receptors in lacrimal glands results in increased tear secretion.

In vivo studies have demonstrated that intraduodenal administration of cevimeline leads to dose-dependent increases in saliva and tear production in models of xerostomia .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(-)-Cevimeline hydrochloride hemihydrate exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 292.8 g/mol.
  • Melting Point: The compound exhibits a melting point range of 20-25 °C due to its hemihydrate nature.
  • Solubility: Cevimeline shows higher solubility compared to its trans-isomer, making it more suitable for pharmaceutical formulations .

These properties are essential for its formulation as an effective therapeutic agent.

Applications

Scientific Uses

(-)-Cevimeline hydrochloride hemihydrate is primarily utilized in clinical settings for:

  • Treatment of Xerostomia: Particularly effective for patients suffering from Sjögren's syndrome or those undergoing radiation therapy that affects salivary gland function.
  • Research Applications: It serves as a valuable tool in pharmacological studies related to muscarinic receptor activity and exocrine gland function.

Properties

Product Name

(-)-Cevimeline hydrochloride hemihydrate

Molecular Formula

C10H17NOS.HCl.1/2H2O

Molecular Weight

244.78

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.